Harminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harminic acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of harminic acid typically involves several synthetic routes. One common method is the hydrothermal carbonization method, which boasts several advantages, including relatively lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Harminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Harminic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of harminic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Harminic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other organic acids and their derivatives, which may share some chemical properties but differ in their specific applications and effects. For example, compounds like boronic acid derivatives and humic substances have their own unique properties and uses, making them distinct from this compound .
Propiedades
Número CAS |
58795-15-6 |
---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
KPYWCLUGLOZYCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.